1-Methoxy-6-nitro-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6-nitro-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields.
Preparation Methods
The synthesis of 1-Methoxy-6-nitro-1H-benzotriazole typically involves the nitration of 1-methoxybenzotriazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzotriazole ring .
Industrial production methods for benzotriazole derivatives generally involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-Methoxy-6-nitro-1H-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-6-nitro-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-6-nitro-1H-benzotriazole involves its interaction with molecular targets through various pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzotriazole ring can also participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes and receptors .
Comparison with Similar Compounds
1-Methoxy-6-nitro-1H-benzotriazole can be compared with other benzotriazole derivatives such as:
5-Methyl-1H-benzotriazole: Known for its use in corrosion inhibition and wastewater treatment.
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent.
Tolyltriazole: Similar to benzotriazole but with better solubility in organic solvents.
Properties
CAS No. |
40422-82-0 |
---|---|
Molecular Formula |
C7H6N4O3 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-methoxy-6-nitrobenzotriazole |
InChI |
InChI=1S/C7H6N4O3/c1-14-10-7-4-5(11(12)13)2-3-6(7)8-9-10/h2-4H,1H3 |
InChI Key |
VTSGUSOSMBPCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.